molecular formula C13H16O2 B1590618 1(3H)-Isobenzofuranone, 3-pentyl- CAS No. 111943-62-5

1(3H)-Isobenzofuranone, 3-pentyl-

Cat. No. B1590618
M. Wt: 204.26 g/mol
InChI Key: BQUYONPOMYBMQZ-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-pentyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as phthalide and is a cyclic organic compound with the molecular formula C12H12O2.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-pentyl- has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicine. Studies have shown that this compound has anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for pain relief. Additionally, 1(3H)-Isobenzofuranone, 3-pentyl- has been shown to have antioxidant and anticancer properties, which further increases its potential for medical applications.

Mechanism Of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-pentyl- is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. This inhibition leads to a reduction in inflammation and pain. Additionally, 1(3H)-Isobenzofuranone, 3-pentyl- has been shown to induce apoptosis in cancer cells, which is believed to be due to its ability to increase the production of reactive oxygen species.

Biochemical And Physiological Effects

1(3H)-Isobenzofuranone, 3-pentyl- has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 1(3H)-Isobenzofuranone, 3-pentyl- has been shown to have antioxidant and anticancer properties, which make it a potential candidate for the development of new drugs for these conditions.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1(3H)-Isobenzofuranone, 3-pentyl- in lab experiments is its simplicity of synthesis. This compound can be easily synthesized using simple and efficient methods. Additionally, 1(3H)-Isobenzofuranone, 3-pentyl- has been shown to have several potential applications in various fields of scientific research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 1(3H)-Isobenzofuranone, 3-pentyl-. One of the most promising directions is the development of new drugs for pain relief and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Furthermore, the synthesis of new derivatives of 1(3H)-Isobenzofuranone, 3-pentyl- could lead to the discovery of new compounds with enhanced properties and potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1(3H)-Isobenzofuranone, 3-pentyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be easily synthesized using simple and efficient methods and has been shown to have several potential applications in the development of new drugs for pain relief, inflammation, and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

properties

IUPAC Name

3-pentyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-3-4-9-12-10-7-5-6-8-11(10)13(14)15-12/h5-8,12H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUYONPOMYBMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551349
Record name 3-Pentyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(3H)-Isobenzofuranone, 3-pentyl-

CAS RN

111943-62-5
Record name 3-Pentyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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